Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a thieno[2,3-d]pyrimidine core with tert-butyl ester and amino groups, making it a valuable intermediate in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as 2,5-dimethylthiophene and appropriate pyrimidine derivatives.
Reaction Steps: The synthesis involves multiple steps, including cyclization, functional group transformations, and esterification. Cyclization reactions are often carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at specific positions on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alkyl halides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced derivatives, such as amines and alcohols.
Substitution Products: Substituted thieno[2,3-d]pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds with potential therapeutic applications. Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of anticancer and antimicrobial agents. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate: This compound shares a similar pyrimidine core but has different substituents.
Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: Another related compound with an amino group and a pyrimidine core.
Uniqueness: Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the presence of the thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-6-8-10(14)15-7(2)16-11(8)19-9(6)12(17)18-13(3,4)5/h1-5H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEJBPXJGOGXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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